molecular formula C22H20FN5O2 B3402783 N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(o-tolyl)acetamide CAS No. 1060272-99-2

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(o-tolyl)acetamide

Katalognummer: B3402783
CAS-Nummer: 1060272-99-2
Molekulargewicht: 405.4 g/mol
InChI-Schlüssel: YUXIIKSRIBBIDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(o-tolyl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a 3-fluorophenyl group. The 6-position of the core is linked via an ethoxyethyl chain to an acetamide moiety bearing an ortho-methylphenyl (o-tolyl) substituent. The fluorine atom on the phenyl ring may enhance metabolic stability and binding affinity, while the o-tolyl group could influence steric interactions in biological targets.

Eigenschaften

IUPAC Name

N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2/c1-15-5-2-3-6-16(15)14-20(29)24-11-12-30-21-10-9-19-25-26-22(28(19)27-21)17-7-4-8-18(23)13-17/h2-10,13H,11-12,14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXIIKSRIBBIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(o-tolyl)acetamide is a complex organic compound that belongs to the class of triazolo-pyridazine derivatives. This compound exhibits significant biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews its biological activity based on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(o-tolyl)acetamide. Its molecular formula is C13H12FN5OC_{13}H_{12}FN_5O, and it has a molecular weight of 273.27 g/mol. The structure features a triazolo-pyridazine core linked to an o-tolyl acetamide moiety.

1. Anti-inflammatory Activity

Research indicates that derivatives of triazolo-pyridazine compounds have shown potential as cyclooxygenase (COX) inhibitors, which are crucial in mediating inflammation. A study highlighted that certain compounds in this class exhibited selective inhibition against COX-II with IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .

Table 1: Comparison of COX-II Inhibition Potency

CompoundIC50 (μM)Reference
PYZ2435.7
Celecoxib32.1
N-(Fluorophenyl)0.011

2. Anticancer Activity

The anticancer properties of triazolo derivatives have been extensively studied. For instance, compounds similar to N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(o-tolyl)acetamide were tested against various human cancer cell lines (e.g., MCF-7). Results indicated that some derivatives demonstrated significant cytotoxic effects with IC50 values in the micromolar range .

Case Study: Cytotoxicity Against MCF-7 Cells
A specific derivative exhibited an IC50 value of 1.33 μM against MCF-7 cells, highlighting its potential as an effective anticancer agent compared to standard treatments .

The biological activity of N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(o-tolyl)acetamide is attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation. The compound acts by inhibiting specific kinases and enzymes associated with inflammatory responses and tumor growth.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares its [1,2,4]triazolo[4,3-b]pyridazine core with several structurally related analogues, differing primarily in substituents and side chains:

E-4b (): This compound features a benzoylamino-propenoic acid substituent instead of the acetamide chain. The presence of a carboxylic acid group in E-4b introduces polarity, likely affecting solubility and bioavailability compared to the target compound’s lipophilic o-tolylacetamide chain .

C22H16N6OS (): Contains a 3-pyridinyl group on the triazolo-pyridazine core and a thiazine-linked acetamide.

2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CHEMBL1503125, ): Substituted with a 3-methyl group on the triazolo-pyridazine core and an ethoxyphenylacetamide side chain. The ethoxy group may enhance solubility, while the methyl group could reduce steric hindrance compared to the target’s 3-fluorophenyl substituent .

C1632 (): A methyl-substituted triazolo-pyridazine derivative with an N-methylacetamide side chain. The simpler methyl group and lack of fluorination may limit its binding affinity relative to the target compound .

Physical and Chemical Properties

Limited data are available for direct comparison, but key observations include:

  • Molecular Weight : The target compound’s molecular weight is estimated to exceed 400 Da (based on analogues like C22H16N6OS, MW 412.48), suggesting moderate bioavailability challenges common to larger heterocycles .

Pharmacological Relevance

  • C1632 () is utilized as a pharmacological inhibitor, indicating that triazolo-pyridazine derivatives are viable scaffolds for drug discovery. The target compound’s fluorophenyl and o-tolyl groups may improve target engagement compared to C1632’s simpler substituents .
  • Compound 13 (), a methyl-substituted triazolo-pyridazine linked to a benzoylated phenethyl group, demonstrates the versatility of this core in diverse therapeutic contexts, though biological data for the target compound remain unspecified .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (Da) Notable Properties
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-Fluorophenyl, o-tolylacetamide ~420 (estimated) High lipophilicity
E-4b () [1,2,4]Triazolo[4,3-b]pyridazine Benzoylamino, propenoic acid Not reported High melting point (253–255°C)
C22H16N6OS () [1,2,4]Triazolo[4,3-b]pyridazine 3-Pyridinyl, thiazine-acetamide 412.48 Moderate polarity
CHEMBL1503125 () [1,2,4]Triazolo[4,3-b]pyridazine 3-Methyl, 4-ethoxyphenylacetamide ~400 (estimated) Enhanced solubility
C1632 () [1,2,4]Triazolo[4,3-b]pyridazine 3-Methylphenyl, N-methylacetamide Not reported Pharmacological inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(o-tolyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(o-tolyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.